ACETOPHENONE, 2,2-BIS(p-NITROANILINO)-4'-METHOXY-
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Overview
Description
ACETOPHENONE, 2,2-BIS(p-NITROANILINO)-4’-METHOXY-: is a complex organic compound characterized by its unique structure, which includes acetophenone and nitroaniline groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ACETOPHENONE, 2,2-BIS(p-NITROANILINO)-4’-METHOXY- typically involves the reaction of acetophenone with p-nitroaniline under specific conditions. The process may include:
Nitration: Introduction of nitro groups to the aromatic ring.
Methoxylation: Addition of a methoxy group to the compound.
Condensation: Combining acetophenone with p-nitroaniline to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and methoxylation processes, followed by purification steps to ensure the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
ACETOPHENONE, 2,2-BIS(p-NITROANILINO)-4’-METHOXY- undergoes various chemical reactions, including:
Oxidation: Conversion of the compound into its oxidized forms.
Reduction: Reduction of nitro groups to amine groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Often involves reagents like potassium permanganate or chromium trioxide.
Reduction: Typically uses reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: May involve halogenating agents or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction may yield amine derivatives, while oxidation could produce various oxidized forms of the compound.
Scientific Research Applications
ACETOPHENONE, 2,2-BIS(p-NITROANILINO)-4’-METHOXY- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which ACETOPHENONE, 2,2-BIS(p-NITROANILINO)-4’-METHOXY- exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Binding: Interaction with cellular receptors to modulate biological responses.
Signal Transduction: Affecting intracellular signaling pathways that regulate various cellular functions.
Comparison with Similar Compounds
Similar Compounds
ACETOPHENONE, 2,2-BIS(p-AMINOANILINO)-4’-METHOXY-: Similar structure but with amino groups instead of nitro groups.
ACETOPHENONE, 2,2-BIS(p-NITROANILINO)-4’-HYDROXY-: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
ACETOPHENONE, 2,2-BIS(p-NITROANILINO)-4’-METHOXY- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both nitro and methoxy groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industry.
Properties
CAS No. |
94872-51-2 |
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Molecular Formula |
C21H18N4O6 |
Molecular Weight |
422.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-2,2-bis(4-nitroanilino)ethanone |
InChI |
InChI=1S/C21H18N4O6/c1-31-19-12-2-14(3-13-19)20(26)21(22-15-4-8-17(9-5-15)24(27)28)23-16-6-10-18(11-7-16)25(29)30/h2-13,21-23H,1H3 |
InChI Key |
AIGAUWTXIDBLBR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(NC2=CC=C(C=C2)[N+](=O)[O-])NC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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